molecular formula C8H14O2 B13247408 2,4,5-Trimethyloxolane-3-carbaldehyde

2,4,5-Trimethyloxolane-3-carbaldehyde

Cat. No.: B13247408
M. Wt: 142.20 g/mol
InChI Key: OKWGMBLIEXYYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by the presence of an oxolane ring substituted with three methyl groups and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyloxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1,3-dioxolane with a suitable oxidizing agent to introduce the aldehyde group . The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methyl groups on the oxolane ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,4,5-Trimethyloxolane-3-carboxylic acid.

    Reduction: 2,4,5-Trimethyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the electrophile used.

Scientific Research Applications

2,4,5-Trimethyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylfuran-3-carbaldehyde: Similar structure but with a furan ring instead of an oxolane ring.

    2,4,5-Trimethylthiophene-3-carbaldehyde: Contains a thiophene ring, offering different electronic properties.

Uniqueness

2,4,5-Trimethyloxolane-3-carbaldehyde is unique due to its oxolane ring, which imparts distinct chemical reactivity and stability compared to its furan and thiophene analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,4,5-trimethyloxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-5-6(2)10-7(3)8(5)4-9/h4-8H,1-3H3

InChI Key

OKWGMBLIEXYYLF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1C=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.